

Synthesizing and Purifying Transportan Peptide: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the cell-penetrating peptide (CPP), **Transportan**, and its analog, **Transportan** 10 (TP10). These protocols are intended to serve as a comprehensive guide for researchers in academia and industry engaged in drug delivery and development.

Introduction

Transportan is a chimeric cell-penetrating peptide composed of 27 amino acids, derived from the neuropeptide galanin and the wasp venom peptide mastoparan.[1] Its shorter, 21-amino acid analog, **Transportan** 10 (TP10), exhibits enhanced cellular translocation with reduced toxicity.[2] Both peptides are capable of traversing cellular membranes and facilitating the intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles.[2][3][4] The primary mechanism of cellular entry for **Transportan** and its derivatives is endocytosis, particularly macropinocytosis.[5]

This guide will focus on the synthesis of **Transportan** and TP10 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary



The following tables summarize the key quantitative data associated with the synthesis and characterization of **Transportan** and TP10.

Table 1: Peptide Specifications

Peptide	Sequence	Molecular Formula	Molecular Weight (Da)
Transportan	GWTLNSAGYLLGKIN LKALAALAKKIL	C134H226N34O33	2841.5
Transportan 10 (TP10)	AGYLLGKINLKALAAL AKKIL-NH2	C105H181N29O25	2181.77

Data sourced from commercial suppliers and literature.[1][2]

Table 2: Synthesis and Purification Parameters

Parameter	Specification	Reference
Synthesis Method	Fmoc-based Solid-Phase Peptide Synthesis (SPPS)	[6][7][8]
Resin (for TP10)	Rink Amide resin (for C-terminal amide)	[7]
Cleavage Reagent	Trifluoroacetic acid (TFA) based cocktail	[6]
Purification Method	Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC)	[9][10]
Typical Purity	>90% to >98%	[2][11]
Typical Overall Yield	Dependent on peptide length and sequence; can range from ~20% to 50% for a ~20-mer peptide with high coupling efficiency.	[11]



Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Transportan 10 (TP10)

This protocol outlines the manual synthesis of TP10 on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

- · Rink Amide resin
- Fmoc-protected amino acids
- Coupling reagents: HCTU (or HBTU/HATU)
- Activation base: N,N-Diisopropylethylamine (DIPEA)
- Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM), Methanol
- Washing solvent: DMF
- Capping solution (optional): Acetic anhydride/DIPEA/DMF

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
- · Fmoc Deprotection:
 - o Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-15 minutes.



- Wash the resin thoroughly with DMF (5-7 times).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
- Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, repeat the coupling step.
- Cycle Repetition: Repeat steps 2-5 for each amino acid in the TP10 sequence (AGYLLGKINLKALAALAKKIL-NH2), starting from the C-terminal Isoleucine.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
- Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

- Dried peptide-resin
- Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5,
 v/v/v). For peptides containing tryptophan, a scavenger like 1,2-ethanedithiol (EDT) can be



added.

Cold diethyl ether

Procedure:

- Place the dried peptide-resin in a reaction vessel.
- Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
- Dry the crude peptide pellet under vacuum.

Protocol 3: RP-HPLC Purification of Transportan 10

This protocol provides a general method for purifying the crude TP10 peptide. The gradient may need to be optimized for your specific HPLC system and column.

Materials:

- Crude, dried TP10 peptide
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
- Preparative C18 RP-HPLC column



Procedure:

- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or another organic solvent can be added. Filter the sample through a 0.22 µm syringe filter.
- Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
- Injection and Elution:
 - Inject the filtered sample onto the column.
 - Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for TP10 is 25% to 50% Mobile Phase B over 50 minutes.
 - Monitor the elution profile at 214 nm or 220 nm.
- Fraction Collection: Collect fractions corresponding to the major peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
- Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.

Protocol 4: Characterization by Mass Spectrometry

Procedure:

- Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
- Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
- Confirm the identity of the peptide by comparing the observed molecular weight with the theoretical molecular weight (2181.77 Da for TP10-NH2).[2]



Visualizations Experimental Workflow for Transportan Peptide Synthesis and Purification

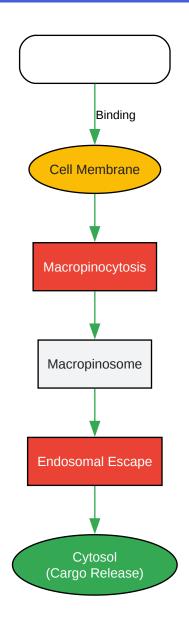


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Caption: Workflow for the synthesis and purification of **Transportan** peptide.

Cellular Uptake and Endosomal Escape Pathway of Transportan





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Caption: Cellular uptake and endosomal escape of **Transportan** peptide.

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